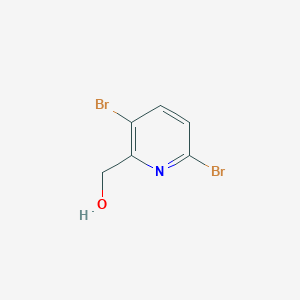

(3,6-Dibromopyridin-2-yl)methanol

Description

Significance of Halogenated Pyridine (B92270) Scaffolds

Halogenated pyridines are a cornerstone of modern synthetic chemistry, serving as versatile precursors for a vast array of more complex molecules. The presence of halogen atoms, such as bromine or chlorine, on the pyridine ring introduces several key features:

Reactive Handles for Cross-Coupling Reactions: The carbon-halogen bond provides a reactive site for various transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures. arkat-usa.orgyoutube.com

Modulation of Electronic Properties: Halogens are electron-withdrawing groups, which can significantly alter the electron density of the pyridine ring. This electronic perturbation influences the regioselectivity of subsequent reactions and the acidity of ring protons. beilstein-journals.org

Directed Metalation: Halogen atoms can direct ortho-lithiation, allowing for the selective functionalization of adjacent positions on the pyridine ring. arkat-usa.orgresearchgate.net

The strategic placement of two or more halogen atoms on the pyridine ring, as seen in dibromopyridines, offers the potential for sequential and regioselective functionalization, further expanding their synthetic utility. arkat-usa.org

Contextual Overview of (3,6-Dibromopyridin-2-yl)methanol in Organic Synthesis

This compound, with its two bromine atoms and a hydroxymethyl group, is a prime example of a highly functionalized building block. Its structure suggests a number of potential applications in organic synthesis, primarily centered around the selective reactivity of its functional groups.

A plausible synthetic route to this compound involves the selective monolithiation of 2,5-dibromopyridine (B19318) at the 2-position using butyllithium. This is followed by formylation with a suitable formylating agent, such as dimethylformamide (DMF), to introduce an aldehyde group. Subsequent in-situ reduction of the aldehyde with a reducing agent like sodium borohydride (B1222165) would then yield the desired this compound. researchgate.net

The presence of two bromine atoms at positions 3 and 6 opens up possibilities for regioselective cross-coupling reactions. The differential reactivity of the C-Br bonds, influenced by their electronic and steric environments, could allow for the sequential introduction of different substituents. For instance, palladium-catalyzed cross-coupling reactions are known to exhibit selectivity on di-substituted pyridines. arkat-usa.org This makes this compound a valuable intermediate for the synthesis of unsymmetrically substituted pyridines, which are often challenging to prepare.

The hydroxymethyl group can also participate in a variety of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups, further increasing the synthetic diversity of this scaffold.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1227601-31-1 chemicalbook.com |

| Molecular Formula | C₆H₅Br₂NO chemicalbook.com |

| Molecular Weight | 266.92 g/mol |

| InChI Key | PFAYEBBXANMZEZ-UHFFFAOYSA-N |

Detailed Research Findings

While specific, detailed research findings exclusively focused on this compound are not extensively documented in publicly available literature, its synthetic utility can be inferred from studies on closely related compounds. For example, the regioselective metalation and subsequent functionalization of 2,5-dibromopyridine is a well-established strategy. arkat-usa.orgresearchgate.net Research on the cross-coupling reactions of various dibromopyridines demonstrates the feasibility of selective C-C and C-N bond formation. arkat-usa.orgrsc.org These studies provide a strong basis for the potential of this compound as a versatile building block in the synthesis of complex heterocyclic systems.

| Precursor | Reagents | Product | Reaction Type | Reference |

| 2,5-Dibromopyridine | 1. n-Butyllithium 2. Dimethylformamide (DMF) 3. Sodium borohydride (NaBH₄) | This compound | Lithiation, Formylation, Reduction | researchgate.net |

| 2,5-Dibromopyridine | 1. Lithium diisopropylamide (LDA) 2. Ethyl formate | 2,5-Dibromopyridine-4-carboxaldehyde | Directed Metalation, Formylation | arkat-usa.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,6-dibromopyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAYEBBXANMZEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Dibromopyridin 2 Yl Methanol and Analogous Dibromopyridylmethanol Derivatives

Conventional Batch Synthesis Approaches

Traditional batch synthesis remains a fundamental approach for the laboratory-scale production of complex molecules like (3,6-Dibromopyridin-2-yl)methanol. These methods typically involve multi-step sequences that allow for the precise construction and functionalization of the pyridine (B92270) core.

Regioselective Bromination of Pyridylmethanol Precursors

One direct approach to synthesizing dibromopyridylmethanols involves the regioselective bromination of a suitable pyridylmethanol starting material. The challenge lies in controlling the position of the bromine atoms on the pyridine ring, which is inherently electron-deficient. Direct bromination of pyridine itself is difficult and often requires harsh conditions.

A more effective strategy involves the activation of the pyridine ring. One such method is through the formation of the corresponding pyridine N-oxide. The N-oxide activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. Baran et al. have developed a method for the regioselective C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromine source under mild conditions. This avoids the use of more hazardous reagents like molecular bromine. While this specific method targets C2-bromination, the underlying principle of activating the ring via N-oxidation is a key strategy in pyridine chemistry. researchgate.net For achieving a 3,6-dibromo substitution pattern, a multi-step process starting from a pre-functionalized pyridine ring is generally necessary.

Another approach uses tetrabutylammonium tribromide (TBATB) as a mild and selective brominating agent, which is noted for its higher safety profile and reduced environmental impact compared to Br₂. nih.gov This reagent has been successfully used for the regioselective C3-bromination of pyrrolo[1,2-a]quinoxalines, demonstrating its utility in functionalizing nitrogen-containing heterocycles. nih.gov

Table 1: Comparison of Brominating Agents for Heterocyclic Systems

| Reagent | Substrate Example | Key Features | Reference |

|---|---|---|---|

| p-Ts₂O, TBABr | Fused Pyridine N-Oxides | Mild conditions; high C2-regioselectivity. | |

| (COBr)₂, Et₃N | Pyridine N-Oxide | Optimized for C2-bromination at 0 °C. | researchgate.net |

| Tetrabutylammonium tribromide (TBATB) | Pyrrolo[1,2-a]quinoxalines | High selectivity for C3-bromination; safer to handle. | nih.gov |

Introduction of Hydroxymethyl Functionality onto Dibromopyridine Scaffolds

A more common and versatile retrosynthetic approach involves first constructing the dibromopyridine scaffold and then introducing the hydroxymethyl group. The hydroxymethyl group (-CH₂OH) is a primary alcohol that can significantly influence a molecule's properties and serves as a handle for further chemical modification. wikipedia.orgnumberanalytics.com

Another route involves a Grignard reaction or lithiation. A 3,6-dibromopyridine can be selectively metallated (for example, via lithium-halogen exchange at one of the bromine positions) and then reacted with formaldehyde (B43269) as an electrophile to install the hydroxymethyl group.

Derivation from Related Bromopyridine Building Blocks

Complex substituted pyridines are often built up from simpler, readily available halogenated pyridine building blocks. The synthesis of 2,6-disubstituted pyridines can be achieved through chemoselective transformations of precursors like bromo-chloropyridines. rsc.org

A powerful strategy involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to selectively functionalize one position of a dihalopyridine. For example, research by Hocek et al. on 2-bromo-6-chloropyridin-3-yl deoxyribonucleosides demonstrated that some Pd-catalyzed cross-couplings proceeded chemoselectively at the more reactive bromine position. rsc.org This allows for the sequential introduction of different substituents. A plausible route to this compound could therefore start from 2,3,6-tribromopyridine. A selective reaction, such as a metal-halogen exchange at the 2-position followed by quenching with formaldehyde, could yield the target compound.

Modern and Sustainable Synthetic Methodologies

Recent advances in chemical synthesis have emphasized the need for more efficient, safer, and environmentally benign processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds.

Continuous Flow Chemistry for Heterocyclic Synthesis

Continuous flow chemistry has emerged as a powerful technology that offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, precise process control, and ease of scalability. nih.govresearchgate.net These systems are particularly well-suited for handling highly reactive organometallic reagents and for telescoping multiple reaction steps into a single, continuous process. blucher.com.bruc.pt

The synthesis of heterocyclic drugs and intermediates has been a major area of application for flow chemistry. nih.gov For example, a telescoped two-step sequence was used to synthesize an anticancer compound in continuous flow mode, utilizing microreactors made from fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing. nih.gov Another example is the synthesis of the antiepileptic drug rufinamide, where a precursor was generated under flow conditions. uc.pt While a specific flow synthesis for this compound has not been detailed in the literature, the principles are directly applicable. A potential flow process could involve:

Pumping a solution of a dibromopyridine into a reactor coil.

Mixing with an organolithium reagent at low temperature in a micro-channel to perform a lithium-halogen exchange.

Introducing a stream of formaldehyde to form the hydroxymethyl group.

In-line quenching and purification.

This approach would allow for safe handling of pyrophoric organolithium reagents and precise control over the highly exothermic reaction, leading to potentially higher yields and purity compared to batch methods. blucher.com.br

Table 2: Examples of Reactions Adapted to Continuous Flow Synthesis

| Reaction Type | Product Example | Throughput / Yield | Key Advantage | Reference |

|---|---|---|---|---|

| Lithium-Halogen Exchange | Functionalized Intermediate | 27.5 g (99% yield) over 4h | Safe handling of n-BuLi. | blucher.com.br |

| Grignard Addition | Ketone Intermediate | 40 g (97% yield) over 6h | High purity and yield. | nih.gov |

| Multi-step Telescoping | Rufinamide Precursor | Not specified | In-situ generation of reactive intermediate. | uc.pt |

Principles of Green Chemistry in Pyridylmethanol Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgbiosynce.com These principles are highly relevant to pyridine synthesis, which has traditionally involved toxic reagents and generated significant waste.

Modern approaches to pyridine synthesis focus on several green principles:

Catalysis: The use of catalysts is a cornerstone of green chemistry. biosynce.com For instance, an iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines, avoiding the need for more toxic heavy metal catalysts. rsc.org

Use of Safer Solvents and Reagents: Pyridine and its derivatives can sometimes serve as greener solvent alternatives to traditional volatile organic compounds. biosynce.com The choice of reagents is also critical; for example, using tetrabutylammonium tribromide instead of molecular bromine for bromination improves safety and reduces environmental impact. nih.gov

Energy Efficiency: Microwave-assisted synthesis has been recognized as a green chemistry tool that can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netacs.org

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable and efficient.

Reactivity and Transformational Chemistry of 3,6 Dibromopyridin 2 Yl Methanol

Cross-Coupling Reactions of the Dibromopyridine Moiety

The two bromine atoms on the pyridine (B92270) ring of (3,6-Dibromopyridin-2-yl)methanol are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nsf.gov While specific studies on this compound are not extensively documented, the reactivity of dihalogenated pyridines in Suzuki-Miyaura couplings has been widely investigated. acs.orgnih.gov These reactions typically proceed under basic conditions with a palladium catalyst and a suitable ligand. youtube.com The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. youtube.com

The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. nih.gov For dihalogenated substrates like this compound, the potential for mono- or di-arylation exists, and the site-selectivity of the first coupling is a key consideration.

Table 1: General Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Component | Example | Role |

| Aryl Bromide | This compound | Electrophile |

| Organoboron Reagent | Phenylboronic acid | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst |

| Ligand | PPh₃, PCy₃ | Stabilizes catalyst, influences reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid, neutralizes HX |

| Solvent | Toluene/Water, Dioxane/Water | Solubilizes reactants |

This table presents generalized conditions and specific outcomes would depend on the exact substrates and reaction parameters.

Heck, Sonogashira, and Negishi Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the dibromopyridine core of this compound can participate in other significant palladium-catalyzed cross-coupling reactions.

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This reaction provides a powerful tool for the vinylation of the pyridine ring.

The Sonogashira coupling involves the reaction of the dibromopyridine with a terminal alkyne, typically in the presence of a palladium catalyst and a copper(I) co-catalyst, to yield an alkynyl-substituted pyridine. nih.govchemicalbook.com The reactivity of the C-Br bonds generally follows the order I > Br > Cl. researchgate.net This reaction is instrumental in the introduction of sp-hybridized carbon scaffolds.

The Negishi coupling utilizes an organozinc reagent as the nucleophile. This reaction is known for its high functional group tolerance and is effective for the formation of C(sp³)-C(sp²) bonds, allowing for the introduction of alkyl groups onto the pyridine ring. acs.org

Halogen-Metal Exchange and Subsequent Derivatizations

Halogen-metal exchange reactions offer an alternative pathway for the functionalization of the dibromopyridine ring. Treatment of this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium), at low temperatures can lead to the selective exchange of one of the bromine atoms for a lithium atom. orgsyn.org The resulting lithiated intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents.

A study on bromoheterocycles with substituents containing an acidic proton demonstrated a selective bromine-metal exchange using a combination of i-PrMgCl and n-BuLi. nih.gov This method is particularly relevant for this compound due to the presence of the acidic hydroxyl proton. The initial reaction with i-PrMgCl would deprotonate the alcohol, and subsequent treatment with n-BuLi would effect the halogen-metal exchange. The regioselectivity of this exchange is influenced by directing effects of the substituents on the pyridine ring.

Investigation of Site-Selectivity in Dihalogenated Pyridine Cross-Coupling

A critical aspect of the reactivity of dihalogenated pyridines is the site-selectivity of the first cross-coupling reaction. In many cases, the halogen atom at the position α to the nitrogen (C2 or C6) is more reactive than those at other positions due to electronic effects and potential coordination of the catalyst to the nitrogen atom. nih.gov For 2,4-dihalopyridines, coupling typically occurs preferentially at the C2 position. acs.org

However, the site-selectivity can be influenced and even reversed by the choice of catalyst, ligand, and reaction conditions. acs.orgnih.gov For instance, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to promote coupling at the C4 position of 2,4-dichloropyridines. researchgate.net Similarly, the formation of multinuclear palladium species can switch the site-selectivity from C2 to C4 in the cross-coupling of 2,4-dibromopyridine (B189624). acs.org In the case of this compound, the electronic and steric effects of the hydroxymethyl group at the C2 position, along with the bromine at C3 and C6, would play a significant role in determining the preferred site of initial reaction. Generally, the C6 position would be expected to be more reactive towards oxidative addition than the C3 position.

Functional Group Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the C2 position of this compound provides another handle for synthetic modifications, primarily through oxidation and reduction pathways.

Oxidation and Reduction Pathways

Oxidation of the primary alcohol in this compound can yield the corresponding aldehyde, (3,6-dibromopyridin-2-yl)carbaldehyde, or the carboxylic acid, 3,6-dibromopyridine-2-carboxylic acid, depending on the oxidant and reaction conditions. A variety of oxidizing agents can be employed for the conversion of hydroxymethylpyridines to their corresponding carbonyl compounds.

Reduction of the hydroxymethyl group to a methyl group would yield 3,6-dibromo-2-methylpyridine. This transformation can be challenging but can be achieved through various methods, including those that proceed via a Ladenburg rearrangement under high temperatures in the presence of a catalyst like Raney® nickel and a primary alcohol as the methyl source. nih.gov

Table 2: Potential Functional Group Transformations of the Hydroxymethyl Group

| Starting Material | Reaction Type | Product |

| This compound | Mild Oxidation | (3,6-Dibromopyridin-2-yl)carbaldehyde |

| This compound | Strong Oxidation | 3,6-Dibromopyridine-2-carboxylic acid |

| This compound | Reduction | 3,6-Dibromo-2-methylpyridine |

Derivatization to Ethers, Esters, and Amines

The hydroxyl group present in this compound is a key functional group that allows for a variety of chemical modifications, including the formation of ethers, esters, and amines. These transformations are fundamental in altering the molecule's physicochemical properties and for introducing new functionalities for further synthetic elaboration.

Ethers: The synthesis of ethers from this compound can be effectively carried out using the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgopenstax.org This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to generate a nucleophilic alkoxide. masterorganicchemistry.comlibretexts.org This alkoxide then displaces a halide from an alkyl halide to form the ether. masterorganicchemistry.com For instance, the reaction with methyl iodide following deprotonation would yield 3,6-dibromo-2-(methoxymethyl)pyridine. The efficiency of this method is highest with primary alkyl halides. masterorganicchemistry.com Another approach is the alkoxymercuration-demercuration of an alkene in the presence of the alcohol, which follows Markovnikov's rule. libretexts.orgopenstax.org

Esters: Esterification of this compound is commonly achieved through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid, is a classic method. rug.nlmasterorganicchemistry.commasterorganicchemistry.com This is an equilibrium reaction, often driven to completion by using an excess of the alcohol. masterorganicchemistry.com Alternatively, more reactive acylating agents such as acyl chlorides or anhydrides can be used, typically in the presence of a non-nucleophilic base like pyridine to neutralize the acidic byproduct. medcraveonline.com Various catalysts, including Lewis acids, can also promote this transformation. rug.nl

Amines: The conversion of the hydroxymethyl group to an amine is a multi-step process. A common strategy involves first converting the alcohol into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. The resulting sulfonate ester is then susceptible to nucleophilic substitution by an amine. This method allows for the synthesis of primary, secondary, and tertiary amines depending on the amine nucleophile used. georgiasouthern.edu An alternative is the Gabriel synthesis, which involves the alkylation of a phthalimide (B116566) anion followed by hydrolysis, providing a route to primary amines. libretexts.org Reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent, is another powerful method for amine synthesis. libretexts.org

The following table provides a summary of these derivatization reactions:

| Derivative | General Reaction | Reagents and Conditions | Product Example |

| Ether | Williamson Ether Synthesis | 1. NaH2. Alkyl halide (e.g., CH₃I) | 3,6-dibromo-2-(methoxymethyl)pyridine |

| Ester | Fischer Esterification | Carboxylic acid (e.g., CH₃COOH), H₂SO₄ | (3,6-dibromopyridin-2-yl)methyl acetate |

| Amine | Via Sulfonate Ester | 1. TsCl, Pyridine2. Amine (e.g., NH₃) | (3,6-dibromopyridin-2-yl)methanamine |

C-H Functionalization of the Pyridine Ring in Dibromopyridylmethanol Scaffolds

Direct C-H functionalization has become a powerful strategy in modern organic synthesis, offering an atom-economical way to modify heterocyclic compounds like pyridine. nih.govrsc.org The pyridine ring, being electron-deficient, presents unique challenges and opportunities for such transformations. rsc.orgresearchgate.net The presence of substituents like the dibromo and methanol (B129727) groups on the scaffold profoundly influences the regioselectivity of these reactions.

Regioselective C-H Activation (e.g., meta-, ortho-, para-functionalization)

The regioselectivity of C-H functionalization on a substituted pyridine ring is a complex interplay of electronic and steric effects, often guided by the choice of catalyst and directing groups. nih.govnih.gov While functionalization at the C2 position of pyridines is common due to the directing effect of the nitrogen atom, achieving selectivity at more distant C3 and C4 positions is more challenging. nih.govresearchgate.net

In the this compound scaffold, the C-H bonds at positions C4 and C5 are available for functionalization.

C4-Position: This position is electronically activated towards certain types of functionalization. Methods for para-selective C-H functionalization of pyridines have been developed, sometimes involving a dearomatization-rearomatization strategy under acidic conditions. researchgate.net

C5-Position: This position is electronically analogous to a meta-position in benzene, and meta-selective C-H functionalization of pyridines is a recognized challenge due to the inherent electronic properties of the ring. nih.gov However, specific directing group strategies can achieve this outcome. nih.gov

Transition metal catalysis is central to achieving high regioselectivity. nih.gov

Palladium-catalyzed reactions , often in combination with norbornene as a co-catalyst, have been developed for distal C-H activation. nih.gov The mechanism can involve a picolyl-directing group, leading to electrophilic palladation at specific B-H bonds in carborane systems, which can be analogous to C-H bonds in pyridines. nih.gov

Rhodium-catalyzed reactions have shown success in the C4-selective activation of indoles, a related heterocyclic system. rsc.org

Iridium-catalyzed borylation is another key method, often favoring the most electron-deficient positions, such as the B(3,6) vertices in o-carboranes, which provides insight into the potential reactivity of the dibromopyridine system. nih.gov

The directing capability of the hydroxymethyl group or its derivatives on the this compound scaffold can be exploited to control the site of C-H activation. The specific substitution pattern and the chosen catalytic system will ultimately determine the regiochemical outcome.

| Position | Potential Directing Influences | Relevant Catalytic Systems |

| C4 | Para to CH₂OH group | Palladium, Rhodium |

| C5 | Meta to CH₂OH group | Specialized Directing Group Strategies |

Mechanistic Insights into C-H Functionalization Processes

The mechanisms of transition-metal-catalyzed C-H functionalization are diverse and highly dependent on the metal, ligands, and substrate.

For palladium-catalyzed processes , a common pathway involves a directing group on the substrate coordinating to the palladium center. This brings the catalyst into proximity of a specific C-H bond, which is then cleaved in a step often referred to as concerted metalation-deprotonation (CMD). In some cases, such as with palladium/norbornene catalysis, the reaction may proceed via a different pathway to avoid a simple Heck-type reaction. nih.gov For related systems like carboranes, the mechanism is proposed to involve electrophilic palladation, followed by insertion of the coupling partner (like an alkyne), and subsequent protonation. nih.gov

Rhodium(III)-catalyzed C-H activation often proceeds via a CMD mechanism. For instance, in the C4-activation of indoles, a five-membered rhodacycle intermediate is proposed. rsc.org Isotope labeling experiments can provide evidence for the C-H bond cleavage being the rate-limiting step in these transformations. nih.gov

Iridium-catalyzed borylation typically involves the oxidative addition of a C-H bond to an active iridium-boryl species. This is followed by reductive elimination to form the C-B bond and regenerate the catalyst. In systems like o-carboranes, the regioselectivity is driven by the oxidative addition to the most electron-deficient B-H bonds, which are favored by the electron-rich metal center. nih.gov

These mechanistic models, often supported by experimental and computational studies, are crucial for understanding and predicting the outcomes of C-H functionalization reactions on complex scaffolds like this compound and for designing new, more efficient synthetic methods. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 3,6 Dibromopyridin 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the intricate structural details of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for assigning the complex structures of (3,6-Dibromopyridin-2-yl)methanol and its derivatives.

The 1H and 13C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within a molecule. researchgate.net For this compound, the chemical shifts and coupling constants observed in these spectra are crucial for confirming the substitution pattern on the pyridine (B92270) ring and the nature of the methanol (B129727) group.

In a typical 1H NMR spectrum of a this compound derivative, the aromatic protons on the pyridine ring will appear as distinct signals, with their chemical shifts influenced by the presence of the bromine and methanol substituents. Similarly, the 13C NMR spectrum will show characteristic signals for the carbon atoms of the pyridine ring and the methanol group. The precise chemical shifts can vary depending on the solvent and the presence of other functional groups in derivative structures. rsc.org

Table 1: Representative 1H and 13C NMR Chemical Shift Ranges for this compound Derivatives

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Pyridine-H | 7.0 - 8.5 | - |

| CH2OH | 4.5 - 5.5 | - |

| OH | Variable | - |

| Pyridine-C | - | 110 - 160 |

| C-Br | - | 115 - 125 |

| C-CH2OH | - | 155 - 165 |

| CH2OH | - | 60 - 70 |

Note: These are general ranges and can be influenced by specific substitution patterns and solvent effects.

To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, advanced 2D NMR techniques are employed. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring, if any are present, and can help to confirm their relative positions. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduuvic.ca This is essential for assigning the carbon signals based on the known proton assignments. For instance, the signal for the methylene (B1212753) protons of the methanol group will correlate with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.comsdsu.edu HMBC is particularly valuable for establishing the connectivity between different functional groups. For example, it can show a correlation from the methylene protons of the methanol group to the C2 carbon of the pyridine ring, confirming the attachment point of the methanol substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close in space, even if they are not directly bonded. youtube.com This is crucial for determining the conformation of the molecule, such as the relative orientation of the methanol group with respect to the pyridine ring.

By combining the information from these 2D NMR experiments, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering a precise picture of the molecular architecture. rigaku.com

Table 2: Illustrative Crystallographic Parameters for a Hypothetical this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| Volume (ų) | 915.6 |

| Z | 4 |

Note: These values are for illustrative purposes only and would need to be determined experimentally for a specific derivative.

The presence of heavy bromine atoms can sometimes lead to challenges in structure determination due to phenomena like X-ray-induced debromination. nih.gov

Beyond the individual molecular structure, X-ray crystallography reveals how molecules pack together in the crystal lattice. nih.gov This packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. mdpi.comnih.govcardiff.ac.uk

Vibrational Spectroscopy for Molecular Vibrational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the vibrational modes of a molecule. nih.govresearchgate.net These techniques are complementary and can be used to identify characteristic functional groups and to study molecular structure and bonding. orientjchem.orgresearchgate.net

For this compound, the vibrational spectra will exhibit bands corresponding to the stretching and bending vibrations of the various bonds within the molecule. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used to aid in the assignment of the observed vibrational bands. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200 - 3600 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N, C=C stretch (pyridine ring) | 1400 - 1600 |

| C-O stretch (alcohol) | 1000 - 1260 |

| C-Br stretch | 500 - 600 |

Note: These ranges are approximate and can be influenced by the specific molecular environment and intermolecular interactions.

The analysis of the vibrational spectra of deuterated analogues can also be a useful tool for assigning specific vibrational modes. cdnsciencepub.com The study of vibrational spectra can also provide insights into intermolecular interactions, such as halogen bonding. researchgate.net For complex systems, systematic studies comparing experimental and calculated spectra are crucial for accurate interpretation. mdpi.com

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research

A comprehensive review of available scientific literature and chemical databases has revealed a significant gap in the characterization of the chemical compound this compound. Despite its availability from various chemical suppliers, detailed experimental or theoretical spectroscopic data—specifically Fourier-Transform Infrared (FT-IR), Raman, and UV-Visible (UV-Vis) spectra—are not present in the public domain.

For this compound, the absence of such data prevents a thorough scientific discussion of its spectroscopic characteristics. While it is possible to theorize on the expected spectral features based on related compounds, such as other substituted pyridines, this would be purely speculative and would not meet the standards of a scientifically rigorous analysis. For instance, one would anticipate characteristic vibrational bands for the O-H and C-O stretching of the methanol group, as well as vibrations associated with the dibrominated pyridine ring. Similarly, the UV-Vis spectrum would be expected to show absorptions related to the π-π* and n-π* electronic transitions of the pyridine ring, influenced by the bromo- and hydroxymethyl substituents. However, without experimental or calculated data, the precise wavenumbers, Raman shifts, and absorption maxima remain unknown.

The lack of published research on the spectroscopic properties of this compound suggests that while the compound is synthesized and available for purchase, it has not yet been the subject of detailed academic or industrial study, or such studies have not been made publicly available. Consequently, the creation of a detailed article focusing on its advanced spectroscopic and structural elucidation is not feasible at this time.

Computational and Theoretical Investigations of 3,6 Dibromopyridin 2 Yl Methanol

Density Functional Theory (DFT) Calculations

DFT has become a standard method for the in-silico prediction of molecular properties due to its favorable balance of accuracy and computational cost. nih.govchemrxiv.org It is widely used to model the behavior of organic compounds, including halogenated pyridines and their derivatives. nih.govnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For (3,6-Dibromopyridin-2-yl)methanol, this process involves calculating the total energy of the molecule as the bond lengths, bond angles, and dihedral angles are systematically varied until a minimum energy conformation is found.

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the hydroxymethyl group (-CH₂OH) to the pyridine (B92270) ring. DFT calculations can map the potential energy surface associated with this rotation, identifying the lowest energy (most stable) conformers and the energy barriers between them. The presence of a bulky bromine atom at the 6-position, adjacent to the methanol (B129727) substituent, is expected to create significant steric hindrance that influences the preferred orientation of the -CH₂OH group. The optimized geometry would likely show the hydroxyl group oriented away from this bromine atom to minimize steric clash. Non-empirical quantum-chemical calculations are a common approach for studying such conformational isomerizations. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: These are illustrative values based on DFT calculations for similar structures. Actual values would be determined via specific calculations.

| Parameter | Bond/Angle | Predicted Value | Description |

| Bond Length | C2-C(methanol) | ~1.52 Å | Single bond connecting the ring and the substituent. |

| Bond Length | C3-Br | ~1.90 Å | Carbon-bromine bond at position 3. |

| Bond Length | C6-Br | ~1.90 Å | Carbon-bromine bond at position 6. |

| Bond Length | C(methanol)-O | ~1.43 Å | Carbon-oxygen bond in the methanol group. |

| Bond Angle | N1-C2-C3 | ~122° | Angle within the pyridine ring. |

| Bond Angle | C(ring)-C-O | ~112° | Angle within the hydroxymethyl substituent. |

| Dihedral Angle | N1-C2-C(methanol)-O | Varies | Defines the conformation of the methanol group relative to the ring. |

DFT calculations provide detailed information about the electronic properties of a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Charge distribution analysis, often performed using methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP), reveals the partial charges on each atom. In this compound, the electronegative nitrogen and bromine atoms are expected to draw electron density, resulting in partial negative charges, while the carbon atoms bonded to them will carry partial positive charges. The MEP surface would visually represent these charge distributions, highlighting electron-rich (red) and electron-poor (blue) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. This analysis can be used to determine the atomic charges of a molecule in a solution. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Charge Distribution for this compound Note: These values are illustrative and would be refined by specific DFT calculations.

| Parameter | Atom/Orbital | Predicted Value | Significance |

| HOMO Energy | --- | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | --- | ~ -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | --- | ~ 5.3 eV | Relates to chemical stability and electronic transitions. |

| Partial Charge | N1 | Negative | Electronegative site, potential for protonation. |

| Partial Charge | C2 | Positive | Site for potential nucleophilic attack. |

| Partial Charge | C3 | Positive | Influenced by the adjacent bromine atom. |

| Partial Charge | Br (at C3, C6) | Negative | High electron density due to electronegativity. |

A significant application of DFT is the prediction of spectroscopic data, which is invaluable for structure elucidation and verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating nuclear magnetic shielding constants. nih.govnrel.govscirp.org These values can be converted into predicted ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). bohrium.com Such predictions are crucial for assigning complex spectra, especially for molecules with many similar chemical environments. The accuracy of these predictions depends on the chosen functional and basis set. nih.gov

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational modes and their corresponding frequencies. nih.govresearchgate.net The calculated frequencies are often systematically overestimated and are corrected using empirical scaling factors to achieve better agreement with experimental spectra. nih.govresearchgate.net This analysis helps in assigning specific absorption bands to particular molecular motions, such as C-Br stretches, O-H bends, or pyridine ring vibrations.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) Note: Based on typical ranges for similar functional groups and DFT prediction methodologies.

| Spectrum | Nucleus/Group | Predicted Chemical Shift / Frequency | Notes |

| ¹H NMR | -OH | ~2.5 - 4.0 ppm | Broad singlet, position is solvent-dependent. |

| ¹H NMR | -CH₂- | ~4.7 ppm | Singlet, deshielded by the aromatic ring and oxygen. |

| ¹H NMR | Pyridine H (at C4, C5) | ~7.5 - 8.0 ppm | Doublets, deshielded by electronegative N and Br atoms. |

| ¹³C NMR | -CH₂OH | ~65 ppm | Aliphatic carbon attached to oxygen. |

| ¹³C NMR | C2 | ~160 ppm | Carbon attached to N and the methanol group. |

| ¹³C NMR | C3, C6 | ~120 ppm, ~145 ppm | Carbons attached to bromine, showing significant shifts. |

| IR Spectroscopy | O-H stretch | ~3300 cm⁻¹ | Broad band characteristic of an alcohol. |

| IR Spectroscopy | C-H stretch (aromatic) | ~3050 cm⁻¹ | Sharp bands above 3000 cm⁻¹. |

| IR Spectroscopy | C-Br stretch | ~550 - 650 cm⁻¹ | Found in the fingerprint region of the spectrum. |

Mechanistic Elucidation through Computational Modeling

Beyond static molecular properties, DFT is instrumental in exploring the dynamics of chemical reactions.

For any proposed chemical transformation involving this compound, computational modeling can map out the entire reaction pathway. This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the highest-energy transition state is the activation energy (Ea), which determines the reaction rate. tue.nl For example, in a potential substitution reaction at one of the bromine sites, DFT can model the approach of a nucleophile, the formation of the transition state, and the departure of the bromide ion. These calculations are vital for understanding reaction kinetics and for comparing the feasibility of different potential reaction mechanisms. researchgate.netchalmers.se

In a molecule with multiple reactive sites like this compound, predicting the outcome of a reaction is a key challenge. The molecule has two non-equivalent bromine atoms (at C3 and C6) and a hydroxyl group, all of which could potentially react.

Computational modeling can predict regioselectivity, for instance, in palladium-catalyzed cross-coupling reactions. By calculating the activation energies for the oxidative addition of a palladium catalyst to the C3-Br bond versus the C6-Br bond, one can determine which site is kinetically favored to react first. researchgate.net Factors influencing this include the electronic charge on the carbon atoms and steric hindrance around each bromine. DFT studies on 2,4-dibromopyridine (B189624) have shown that such calculations can successfully explain the observed regioselectivity in Suzuki cross-coupling reactions. researchgate.net Similarly, chemo-selectivity (e.g., reaction at a C-Br bond versus the -OH group) can be assessed by comparing the activation barriers for the competing reaction pathways.

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Computational and theoretical investigations provide profound insights into the electronic structure and reactivity of this compound. By employing quantum chemical methods, particularly Density Functional Theory (DFT), it is possible to calculate a range of molecular properties, known as quantum chemical descriptors. These descriptors are instrumental in predicting the molecule's behavior in chemical reactions, its stability, and the nature of its interactions with other chemical species. The primary descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

The electronic properties of this compound are significantly influenced by the synergistic and competing effects of its substituents: the two electron-withdrawing bromine atoms and the electron-donating (by resonance) and weakly electron-withdrawing (by induction) hydroxymethyl group. The pyridine ring itself is an electron-deficient aromatic system. The two bromine atoms, being highly electronegative, further decrease the electron density on the pyridine ring through a strong inductive effect (-I). The hydroxymethyl group, attached at the 2-position, can donate electron density to the ring via a positive mesomeric effect (+M) from the oxygen's lone pairs, but also exerts a weak -I effect.

Frontier Molecular Orbitals (HOMO and LUMO) and Reactivity

The HOMO and LUMO are the frontier molecular orbitals, and their characteristics are crucial for understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, and is associated with nucleophilic character. Conversely, the LUMO represents the ability to accept electrons, indicating electrophilic character. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atom of the hydroxymethyl group, with some contribution from the bromine atoms. The LUMO is anticipated to be distributed over the electron-deficient pyridine ring, particularly at the carbon atoms bearing the bromine substituents.

To illustrate the expected trends, the following table presents hypothetical, yet plausible, quantum chemical descriptor values for this compound in comparison to related molecules, based on established theoretical principles.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Pyridine | -6.75 | -0.65 | 6.10 | 2.22 |

| 3-Bromopyridine | -6.90 | -0.85 | 6.05 | 1.75 |

| (Pyridin-2-yl)methanol | -6.60 | -0.50 | 6.10 | 2.50 |

| This compound | -7.10 | -1.20 | 5.90 | 2.80 |

Note: The values in this table are illustrative and intended to show expected trends based on substituent effects. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map is expected to show the most negative potential (red) localized on the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group, due to their lone pairs of electrons. These sites are the most likely to be protonated or to coordinate with electrophiles. Conversely, the regions around the hydrogen atoms, particularly the hydrogen of the hydroxyl group, and the carbon atoms attached to the electronegative bromine atoms, are expected to exhibit a positive potential (blue). These areas are susceptible to attack by nucleophiles. The presence of the bromine atoms will generally lead to a more positive potential on the pyridine ring compared to the unsubstituted analogue.

Structure-Reactivity Correlations

The quantum chemical descriptors provide a basis for understanding the structure-reactivity relationships of this compound.

Nucleophilic Substitution: The relatively low-lying LUMO, with significant contributions from the carbon atoms at positions 3 and 6, suggests that the molecule is susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile could potentially displace one of the bromine atoms. The electron-withdrawing nature of the second bromine atom and the pyridine nitrogen would help to stabilize the Meisenheimer complex intermediate formed during such a reaction.

Reactivity of the Hydroxymethyl Group: The hydroxymethyl group can participate in reactions typical of primary alcohols, such as oxidation to an aldehyde or carboxylic acid, or esterification. The electronic environment of the pyridine ring can influence the reactivity of this group. For instance, the electron-withdrawing character of the dibrominated ring may make the hydroxyl proton more acidic and the oxygen less nucleophilic.

Applications of 3,6 Dibromopyridin 2 Yl Methanol in Advanced Organic Synthesis and Materials Science

Ligand Design and Coordination Chemistry

The pyridine (B92270) nitrogen and the adjacent hydroxymethyl group of (3,6-Dibromopyridin-2-yl)methanol make it an excellent candidate for a bidentate ligand in coordination chemistry. The electronic properties of the pyridine ring, modified by the electron-withdrawing bromine atoms, can influence the stability and reactivity of the resulting metal complexes.

Synthesis of Metal Complexes Featuring Pyridylmethanol-Derived Ligands

Pyridylmethanol derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. cardiff.ac.uk The synthesis of such complexes typically involves the reaction of the pyridylmethanol ligand with a metal salt in a suitable solvent, such as methanol (B129727) or ethanol (B145695). mdpi.comnih.gov For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can coordinate to a metal center, forming a stable five-membered chelate ring.

While specific literature on the synthesis of metal complexes from this compound is not extensively documented, the general reaction scheme can be inferred from similar systems. For instance, reactions with metal chlorides (like ZnCl₂ or CuCl₂) or nitrates would be expected to yield the corresponding metal complexes. mdpi.comnih.gov The bromine substituents on the pyridine ring would likely enhance the kinetic stability of these complexes and could be used for further post-coordination modification. The coordination of related N,N'-disubstituted bis(pyrazol-3-yl)pyridines with iron(II) perchlorate (B79767) has been shown to produce spin-crossover complexes, highlighting the potential for pyridyl-based ligands to generate materials with interesting magnetic properties. mdpi.com

Table 1: Potential Metal Complexes with this compound Ligand

| Metal Ion | Potential Complex Structure | Coordination Mode |

| Cu(II) | [Cu(C₆H₅Br₂NO)₂Cl₂] | Bidentate (N, O) |

| Zn(II) | [Zn(C₆H₅Br₂NO)₂Cl₂] | Bidentate (N, O) |

| Pd(II) | [Pd(C₆H₅Br₂NO)₂Cl₂] | Bidentate (N, O) |

| Fe(II) | Fe(C₆H₅Br₂NO)₂₂ | Bidentate (N, O) |

This table represents hypothetical complexes based on the known coordination chemistry of similar pyridylmethanol ligands.

Role in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from pyridine-based ligands are pivotal in both homogeneous and heterogeneous catalysis. They are known to catalyze a variety of organic transformations, including carbonylation, hydrogenation, and cross-coupling reactions. researchgate.net For example, iridium and rhodium complexes are famously used in the carbonylation of methanol to produce acetic acid. researchgate.net

Complexes of this compound could potentially serve as catalysts in several important reactions. The electron-withdrawing nature of the bromine atoms can modulate the electron density at the metal center, thereby tuning its catalytic activity. In homogeneous catalysis, these complexes could be employed in reactions like the Suzuki or Heck cross-coupling, where the bromine atoms themselves could also be reactive sites for further functionalization.

In heterogeneous catalysis, these complexes could be immobilized on solid supports like silica (B1680970) or polymers. The resulting materials could function as recyclable catalysts. For instance, mixed oxides like TiO₂-ZrO₂ have been shown to be effective catalysts for the dehydration of methanol to dimethyl ether, a process that relies on the surface acid-base properties of the catalyst. elsevierpure.com

Building Blocks for Supramolecular Architectures

The unique combination of hydrogen-bonding and halogen-bonding sites in this compound makes it an ideal building block for designing supramolecular assemblies. These non-covalent interactions allow for the programmed self-assembly of molecules into well-defined one-, two-, or three-dimensional networks.

Self-Assembly Strategies Utilizing Halogen-Bonding and Hydrogen-Bonding Interactions

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govnih.gov In this compound, the bromine atoms can act as halogen bond donors, interacting with Lewis basic sites such as the nitrogen or oxygen atoms of adjacent molecules. This can lead to the formation of predictable structural motifs.

Simultaneously, the hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This dual capability allows for the formation of robust hydrogen-bonded networks. The interplay between halogen bonding and hydrogen bonding can be used to construct complex supramolecular structures. For example, C-Br···N or C-Br···O halogen bonds could link molecules into chains, which are then further organized by O-H···N hydrogen bonds. Studies on 3,6-dihalopyromellitic diimides have demonstrated the formation of extensive halogen-bonding networks in the solid state, where interactions occur between halogen atoms and carbonyl oxygen atoms. rsc.org

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly

| Interaction Type | Donor | Acceptor | Potential Motif |

| Hydrogen Bond | -OH group | Pyridine N-atom | Chain, Dimer |

| Hydrogen Bond | -OH group | -OH group oxygen | Chain, Dimer |

| Halogen Bond | C-Br | Pyridine N-atom | Chain, Sheet |

| Halogen Bond | C-Br | -OH group oxygen | Chain, Sheet |

Design of Functional Supramolecular Materials

The ability to form predictable supramolecular networks opens the door to creating new materials with tailored properties. By controlling the self-assembly process, it is possible to engineer materials with specific functionalities, such as porosity, conductivity, or unique optical properties.

The co-crystallization of this compound with other molecules (co-formers) that have complementary hydrogen or halogen bonding sites can lead to the formation of multi-component crystals with emergent properties. For instance, co-crystallization with di-iodotetrafluorobenzene, a strong halogen bond donor, could lead to highly ordered structures. nih.gov Such materials could find applications in areas like gas storage, separation, or as templates for solid-state reactions.

Precursors for Complex Heterocyclic Systems

Beyond its use as a ligand and a supramolecular building block, this compound is a valuable precursor for the synthesis of more complex heterocyclic compounds. The three functional groups—two bromine atoms and a hydroxymethyl group—can be selectively modified to build elaborate molecular frameworks.

The bromine atoms are particularly useful handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 3- and 6-positions of the pyridine ring. This is a powerful strategy for constructing polycyclic or highly substituted heterocyclic systems.

The hydroxymethyl group can be easily oxidized to an aldehyde or a carboxylic acid. These functional groups can then participate in a variety of subsequent reactions, such as condensations, amidations, or esterifications, to build larger molecules. For example, the synthesis of thiazole-containing oligopeptides has been achieved through the condensation of an amino-thiazole carboxylate with an acid. clockss.org A similar strategy could be applied starting from the carboxylic acid derivative of this compound. The combination of cross-coupling reactions at the bromine positions and transformations of the hydroxymethyl group provides a rich platform for synthetic diversification.

Construction of Polycyclic Pyridine Derivatives and Fused Heterocycles

The strategic positioning of two halogen atoms and a hydroxymethyl group on the pyridine ring makes this compound an ideal starting point for constructing fused heterocyclic systems through sequential, site-selective reactions. The bromine atoms at the C3 and C6 positions are prime candidates for modern cross-coupling reactions, while the C2-methanol group can be used for cyclization, either directly or after modification.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. nih.govwikipedia.org The differential reactivity often observed in dihalogenated pyridines allows for selective, stepwise functionalization. For instance, the C6 position of a 2,6-dihalopyridine is often more reactive in Suzuki couplings than the C2 position, a principle that can be applied here. researchgate.netresearchgate.net A common strategy involves an initial cross-coupling reaction at one of the bromine sites, followed by a second transformation that leads to the formation of a new ring.

One potential pathway involves a Sonogashira coupling with a terminal alkyne. This reaction, typically catalyzed by palladium and a copper co-catalyst, can be selectively performed at one of the bromo-positions. nih.govscirp.org The resulting alkynylpyridine intermediate can then undergo an intramolecular cyclization to form a fused ring system. This cyclization can be triggered by various methods, including acid catalysis or further metal-catalyzed processes, leading to structures like furopyridines or thienopyridines. rsc.orgcapes.gov.brelsevierpure.com

Table 1: Potential Cross-Coupling and Cyclization Strategies

| Step | Reaction Type | Potential Reagent | Intermediate/Product Type |

| 1 | Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | (3-Bromo-6-phenylethynylpyridin-2-yl)methanol |

| 2 | Intramolecular Cyclization | Acid or Metal Catalyst | Fused Polycyclic Heterocycle (e.g., Furo[3,2-b]pyridine derivative) |

| 1 | Suzuki-Miyaura Coupling | Arylboronic Acid (e.g., Thiophene-2-boronic acid) | (3-Bromo-6-(thiophen-2-yl)pyridin-2-yl)methanol |

| 2 | Intramolecular Buchwald-Hartwig Amination | - | Fused N-Heterocycle |

Furthermore, the hydroxymethyl group can be oxidized to an aldehyde, creating a new electrophilic center. This formyl-substituted dibromopyridine can then undergo intramolecular condensation reactions to forge new heterocyclic rings, a strategy that has proven effective in synthesizing imidazo[1,2-a]pyridines. rsc.org This approach significantly broadens the range of accessible fused heterocycles.

Advanced Synthetic Intermediates for Complex Molecule Synthesis

The utility of this compound extends beyond the direct synthesis of fused rings; it is a crucial intermediate for assembling more complex, multi-substituted molecules. Its multiple functional handles allow it to serve as a central scaffold onto which various molecular fragments can be precisely attached.

In the synthesis of complex molecules, such as natural products or pharmacologically active compounds, having a robust and versatile starting material is key. mdpi.com The bromine atoms on the pyridine ring can be sequentially replaced using a variety of palladium-catalyzed cross-coupling reactions. nih.govrsc.orgnih.gov For example, a first Suzuki coupling could introduce an aryl or heteroaryl group at one position, and a subsequent Sonogashira, Stille, or Buchwald-Hartwig amination could add a different functional group at the other bromine-substituted carbon. This stepwise approach allows for the controlled construction of highly decorated pyridine cores.

The methanol moiety adds another layer of synthetic versatility. It can be protected during the cross-coupling steps and later deprotected and oxidized to an aldehyde or carboxylic acid for further transformations. Alternatively, it can be converted into an ether or ester, or even used directly in palladium-catalyzed reactions with organoboron reagents. rsc.org This functional group flexibility is critical in multi-step syntheses where functional group compatibility is paramount.

The development of synthetic routes utilizing such intermediates is central to creating libraries of complex molecules for drug discovery and materials science. nih.gov The ability to systematically vary the substituents at three different positions on the pyridine ring allows for the fine-tuning of the molecule's steric and electronic properties.

Table 2: Sequential Functionalization Potential

| Position | Reaction Type | Example Reagent | Resulting Functionality |

| C6 | Suzuki-Miyaura Coupling | Naphthaleneboronic acid | Naphthyl group |

| C3 | Sonogashira Coupling | Trimethylsilylacetylene | Ethynyl group |

| C2 | Oxidation (e.g., with MnO₂) | - | Aldehyde (Formyl group) |

This strategic approach, building complexity from a pre-functionalized and versatile intermediate like this compound, is a cornerstone of modern synthetic chemistry, enabling the efficient construction of molecules with precise structural and functional attributes.

Q & A

Basic Research Question

- NMR Spectroscopy : H NMR resolves aromatic protons (δ 7.5–8.5 ppm) and the hydroxymethyl group (δ 4.5–5.0 ppm). C NMR confirms bromine-induced deshielding effects. 2D NMR (COSY, HSQC) addresses signal overlap .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 265.89) and bromine isotope patterns .

- FT-IR : Confirms hydroxyl (3200–3500 cm) and C-Br (500–600 cm) stretches .

How can researchers resolve contradictions between computational predictions and experimental data regarding the reactivity of this compound?

Advanced Research Question

- Model Validation : Compare DFT-calculated reaction pathways (e.g., Gaussian, ORCA) with experimental kinetics. Adjust basis sets (e.g., B3LYP/6-31G*) to better match observed intermediates .

- Cross-Validation : Use X-ray crystallography (SHELX refinement) to resolve structural ambiguities affecting reactivity predictions .

- Case Study : Discrepancies in predicted vs. observed regioselectivity in cross-coupling reactions may arise from steric effects unaccounted for in simulations .

What strategies are recommended for elucidating the three-dimensional structure of this compound when crystallographic data is ambiguous?

Advanced Research Question

- High-Resolution Data : Collect data at synchrotron sources (<1.0 Å resolution) to reduce noise. SHELXL refinement handles twinning and disorder .

- Alternative Methods : If crystallization fails, use microED for nanocrystalline samples or computational docking into homologous pyridine structures .

- Validation : Cross-check with NMR-derived distance constraints (NOESY) to confirm spatial arrangements .

What methodological approaches are employed in structure-activity relationship (SAR) studies for brominated pyridine methanol derivatives?

Advanced Research Question

- Substituent Effects : Compare bromine (electron-withdrawing) with trifluoromethyl (lipophilic) or methoxy (electron-donating) groups. For example, bromine enhances electrophilicity in cross-coupling reactions, while trifluoromethyl improves membrane permeability in bioactive analogs .

- Biological Assays : Use in vitro cytotoxicity (MTT assay) or enzyme inhibition (IC) to quantify activity. Molecular docking (AutoDock Vina) identifies key binding interactions with targets like kinases .

What are the key considerations in designing a purification protocol for this compound to ensure high chemical purity?

Basic Research Question

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar byproducts. Monitor with UV at 254 nm .

- Recrystallization : Optimize solvent polarity (e.g., ethanol:water 3:1) to maximize crystal yield. Slow cooling minimizes impurity incorporation .

- Quality Control : LC-MS or H NMR post-purification confirms purity ≥98% .

How can researchers systematically analyze conflicting results in catalytic activity studies involving this compound derivatives?

Advanced Research Question

- Experimental Replication : Standardize catalyst loading, solvent (e.g., DMF vs. THF), and temperature. Control for moisture/oxygen sensitivity .

- Data Triangulation : Combine kinetic studies, in situ IR monitoring, and computational mechanistic models to identify rate-limiting steps .

- Case Study : Contradictory yields in Suzuki-Miyaura couplings may stem from variable Pd catalyst activation—use XPS to verify catalyst oxidation state .

What computational chemistry tools are validated for modeling the electronic properties of this compound?

Advanced Research Question

- Software : Gaussian (DFT with B3LYP functional), ORCA (for spin-state analysis), and VASP (periodic boundary conditions for crystal packing) .

- Outputs : HOMO-LUMO gaps predict electrophilicity (~4.5 eV). NBO analysis quantifies hyperconjugative interactions influencing stability .

- Validation : Compare calculated vs. experimental UV-Vis spectra (TD-DFT) and redox potentials (cyclic voltammetry) .

How do steric and electronic effects of bromine substituents influence the regioselectivity of this compound in cross-coupling reactions?

Advanced Research Question

- Steric Effects : The 3-bromo position is less hindered than 6-bromo, favoring oxidative addition in Pd-catalyzed couplings.

- Electronic Effects : Bromine’s electron-withdrawing nature activates the pyridine ring for nucleophilic attack at the 2-position .

- Case Study : In Sonogashira reactions, 6-bromo derivatives show higher reactivity due to reduced steric clash with bulky alkynes .

What are the documented biological activities of this compound, and what assay protocols are commonly used?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.